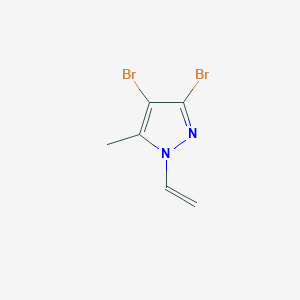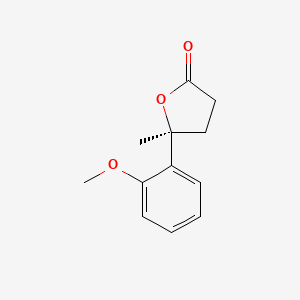
(5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one: is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group and a methyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one typically involves the reaction of 2-methoxybenzaldehyde with a suitable reagent to form the oxolanone ring. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes.
Comparison with Similar Compounds
- (5S)-5-(2-Hydroxyphenyl)-5-methyloxolan-2-one
- (5S)-5-(2-Chlorophenyl)-5-methyloxolan-2-one
- (5S)-5-(2-Nitrophenyl)-5-methyloxolan-2-one
Uniqueness: (5S)-5-(2-Methoxyphenyl)-5-methyloxolan-2-one is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
918831-61-5 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(5S)-5-(2-methoxyphenyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-12(8-7-11(13)15-12)9-5-3-4-6-10(9)14-2/h3-6H,7-8H2,1-2H3/t12-/m0/s1 |
InChI Key |
UUNUPFMMCDKUNV-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@]1(CCC(=O)O1)C2=CC=CC=C2OC |
Canonical SMILES |
CC1(CCC(=O)O1)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


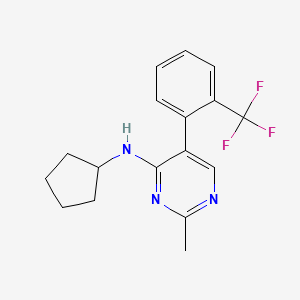
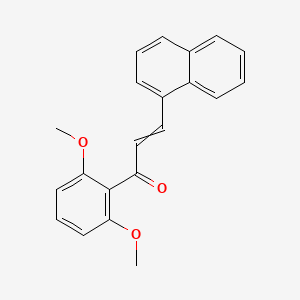
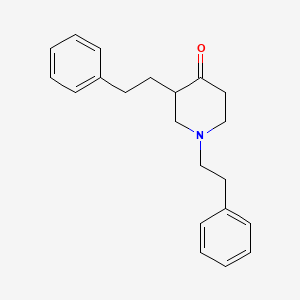
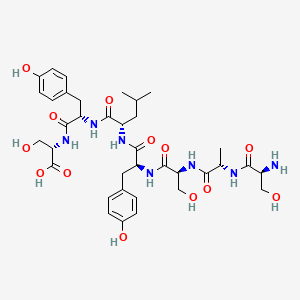
![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)
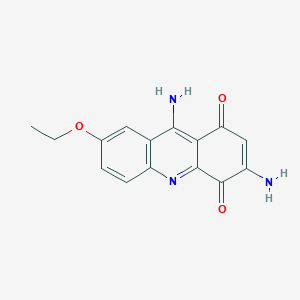

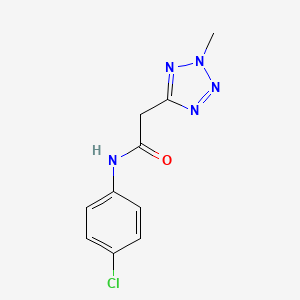
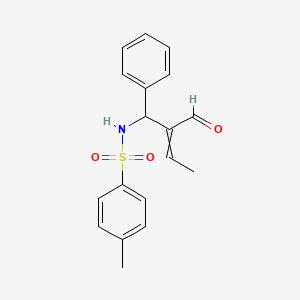
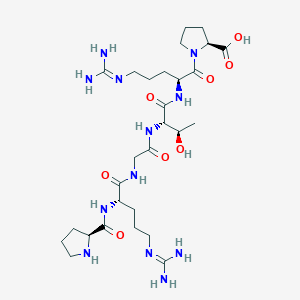
![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
